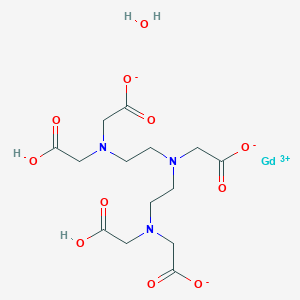
Gadolinium(III) diethylenetriaminepentaacetic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadopentetic acid is synthesized by complexing gadolinium ions with diethylenetriaminepentaacetic acid (DTPA). The process involves the following steps:
Chelation: Gadolinium ions (Gd³⁺) are mixed with DTPA in an aqueous solution.
Neutralization: The solution is neutralized using a base, typically sodium hydroxide, to form the gadopentetic acid complex.
Purification: The resulting solution is purified to remove any unreacted gadolinium or DTPA.
Industrial Production Methods: Industrial production of gadopentetic acid follows similar steps but on a larger scale. The process involves:
Bulk Chelation: Large quantities of gadolinium chloride and DTPA are mixed in industrial reactors.
Continuous Neutralization: The solution is continuously neutralized and monitored to maintain the desired pH.
Filtration and Purification: The solution is filtered and purified using industrial-scale chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: Gadopentetic acid primarily undergoes complexation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to the stability of the gadolinium-DTPA complex.
Common Reagents and Conditions:
Chelation: Gadolinium chloride and diethylenetriaminepentaacetic acid in aqueous solution.
Neutralization: Sodium hydroxide or other bases to adjust pH.
Major Products: The primary product of these reactions is the gadopentetic acid complex, which is highly stable and does not readily decompose under normal conditions .
Scientific Research Applications
Gadopentetic acid has a wide range of applications in scientific research:
Chemistry: Used as a paramagnetic agent in nuclear magnetic resonance (NMR) spectroscopy to enhance signal intensity.
Biology: Employed in cellular imaging studies to visualize cellular structures and processes.
Medicine: Widely used in MRI to enhance the contrast of images, particularly for detecting abnormalities in the brain, spine, and other tissues.
Industry: Utilized in the development of new imaging techniques and contrast agents.
Mechanism of Action
Gadopentetic acid works by altering the magnetic properties of nearby water molecules. When injected into the body, it shortens the T1 relaxation time of protons in water, enhancing the contrast in MRI images. The gadolinium ion (Gd³⁺) is the active component, and it is tightly bound to DTPA, preventing it from interacting with biological tissues directly .
Comparison with Similar Compounds
Gadodiamide: Another gadolinium-based contrast agent with similar applications but different chelating agents.
Gadoteridol: A non-ionic gadolinium-based contrast agent used in MRI.
Gadobenate Dimeglumine: A gadolinium-based agent with additional hepatobiliary imaging capabilities.
Uniqueness: Gadopentetic acid is unique due to its high stability and effectiveness in enhancing MRI images. Its ionic nature allows for efficient excretion from the body, reducing the risk of gadolinium retention compared to some non-ionic agents .
Properties
Molecular Formula |
C14H22GdN3O11 |
|---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate |
InChI |
InChI=1S/C14H23N3O10.Gd.H2O/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;1H2/q;+3;/p-3 |
InChI Key |
JBUMALASVLVYKI-UHFFFAOYSA-K |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].O.[Gd+3] |
Synonyms |
Diethylenetriaminepenta-acetic Acid, Gadolinium Dimeglumine, Gadolinium DTPA Dimeglumine, Gadopentetate DTPA, Gadolinium Gadolinium Diethylenetriaminepenta acetic Acid Gadolinium Diethylenetriaminepenta-acetic Acid Gadolinium DTPA Gadolinium DTPA Dimeglumine Gadolinium DTPA Dimeglumine Salt Gadolinium DTPA Disodium Salt Gadopentetate Dimeglumine Gadopentetic Acid Gd DTPA Gd-DTPA Magnevist Magnevist Enteral Magnograf Magnograf Enteral |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















